3-(甲酰胺基)-3-苯基丙酸

描述

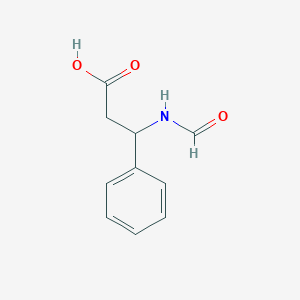

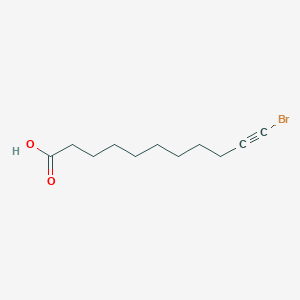

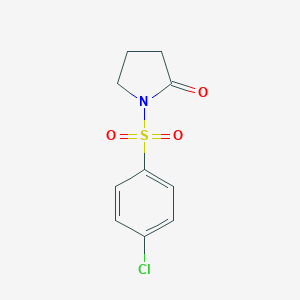

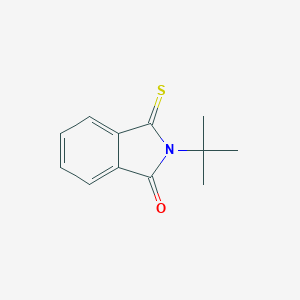

The compound “3-(Formylamino)-3-phenylpropanoic acid” is a complex organic molecule. It contains a formylamino group (-NHCHO), a phenyl group (a six-membered carbon ring, -C6H5), and a propanoic acid group (-CH2CH2COOH) .

Synthesis Analysis

While specific synthesis methods for “3-(Formylamino)-3-phenylpropanoic acid” are not available, formylation of amines is a well-known reaction in organic chemistry . The formyl group could potentially be introduced to an amino group on a phenylpropanoic acid molecule .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the phenyl ring, the formylamino group, and the propanoic acid group .Chemical Reactions Analysis

The formylamino group is known to react with formaldehyde at different rates, forming various products . The phenyl group, being an aromatic system, can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the formylamino and propanoic acid groups would likely make the compound polar and capable of forming hydrogen bonds .科学研究应用

治疗潜力和应用

抗氧化和抗炎特性

酚酸,如咖啡酸及其衍生物,以其有效的抗氧化活性而闻名。这些化合物能够清除自由基并减少氧化应激,氧化应激是多种疾病中的常见途径。例如,咖啡酸衍生物因其在化妆品工业中的稳定特性和在与氧化应激相关的疾病中的潜在治疗价值而受到关注 (Silva、Oliveira 和 Borges,2014)。

抗癌应用

肉桂酸衍生物具有相似的苯丙烷结构,已被探索其抗癌潜力。这些化合物已被证明可以调节癌症进展中涉及的各种途径,表明其具有丰富的药用传统和在抗癌研究中尚未充分利用的潜力 (De、Baltas 和 Bedos-Belval,2011)。

生物降解和环境应用

关于大肠杆菌等细菌对芳香族化合物进行生物降解的研究揭示了苯丙烷类化合物在环境应用中的潜力。这些化合物可以作为细菌的碳源,有助于受污染环境的生物修复 (Díaz、Ferrández、Prieto 和 García,2001)。

群体感应抑制

植物来源的抑制剂,包括苯丙烷类化合物,已被研究其破坏细菌群体感应的能力。这种对细菌通讯系统的干扰可以降低毒力和生物膜形成,为抗菌治疗提供了一种新方法 (Deryabin、Galadzhieva、Kosyan 和 Duskaev,2019)。

安全和危害

未来方向

属性

IUPAC Name |

3-formamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-9(6-10(13)14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCPDHZTKQFWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564451 | |

| Record name | 3-Formamido-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Formylamino)-3-phenylpropanoic acid | |

CAS RN |

126575-05-1 | |

| Record name | 3-Formamido-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B172608.png)

![Oxazolo[5,4-c]pyridin-2-amine](/img/structure/B172611.png)